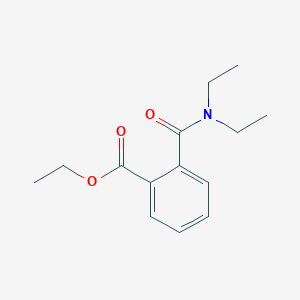

Ethyl 2-(diethylcarbamoyl)benzoate

CAS No.: 24677-02-9

Cat. No.: VC3940816

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24677-02-9 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.3 g/mol |

| IUPAC Name | ethyl 2-(diethylcarbamoyl)benzoate |

| Standard InChI | InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)11-9-7-8-10-12(11)14(17)18-6-3/h7-10H,4-6H2,1-3H3 |

| Standard InChI Key | HJVVPRGNRXTJLA-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC |

Introduction

Chemical Identification and Structural Properties

IUPAC Name and Synonyms

The IUPAC name for this compound is ethyl 2-(diethylcarbamoyl)benzoate. Common synonyms include:

-

N,N-Diethyl-phthalamic acid ethyl ester

-

Benzoic acid, 2-[(diethylamino)carbonyl]-, ethyl ester

Molecular Structure

The structure consists of a benzoate core with a diethylcarbamoyl group (-CON(Et)) at the 2-position and an ethoxycarbonyl group (-COOEt) at the 1-position. The molecular geometry facilitates both hydrophobic interactions (via the ethyl groups) and hydrogen-bonding potential (via the carbonyl and ester functionalities) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 249.30 g/mol | |

| Density | 1.073 g/cm³ | |

| Boiling Point | 393°C at 760 mmHg | |

| Refractive Index | 1.517 | |

| Flash Point | 191.5°C | |

| Vapor Pressure | mmHg at 25°C |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-(diethylcarbamoyl)benzoate typically involves a two-step process:

-

Esterification: 2-Carboxybenzoic acid is esterified with ethanol under acidic or catalytic conditions to form ethyl 2-carboxybenzoate .

-

Carbamoylation: The carboxylic acid group is converted to a carbamoyl group via reaction with diethylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Example Protocol:

-

Step 1: Ethyl 2-carboxybenzoate (2.00 g, 11.1 mmol) is dissolved in tetrahydrofuran (THF).

-

Step 2: Diethylamine (22.2 mmol), EDC hydrochloride (4.27 g), and HOBt (3.40 g) are added. The mixture is stirred at room temperature for 2 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography .

Industrial Considerations

Industrial-scale production may employ continuous-flow reactors to enhance yield (up to 100% in optimized conditions) and reduce waste. Catalytic hydrogenation or solid acid catalysts (e.g., rare-earth oxides) are occasionally used to improve efficiency .

Reactivity and Functional Transformations

Key Reactions

Ethyl 2-(diethylcarbamoyl)benzoate participates in several characteristic reactions:

-

Hydrolysis: The ester group undergoes saponification under basic conditions to yield 2-(diethylcarbamoyl)benzoic acid.

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the carbamoyl group to a methylene amine.

-

Nucleophilic Substitution: The carbamoyl nitrogen can react with alkyl halides to form quaternary ammonium derivatives.

Spectroscopic Characterization

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing bioactive molecules. For example, derivatives of para-aminobenzoic acid (PABA) exhibit antimicrobial and anticancer properties . Ethyl 2-(diethylcarbamoyl)benzoate may act as a building block for protease inhibitors or cholinesterase-targeting agents .

Polymer Chemistry

The carbamoyl group’s electron-withdrawing nature makes it useful in modifying polymer backbones for enhanced thermal stability. It has been explored in polyurethane and epoxy resin formulations .

Organic Synthesis

As a diethylcarbamate-protected benzoate, it is employed in Suzuki-Miyaura cross-coupling reactions to introduce aryl boronate esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume